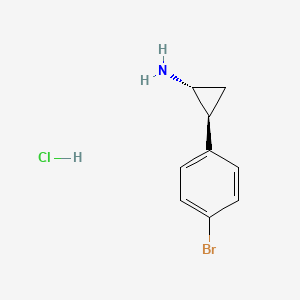

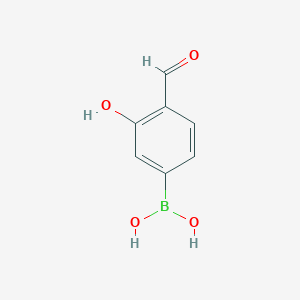

![molecular formula C13H12ClN3S B2770493 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049721-16-5](/img/structure/B2770493.png)

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are known for their diverse biological activities and are considered important in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of certain precursors . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A study detailed the synthesis of 2-amino-4-phenyl-3, 4-dihydrothieno[2, 3-d]pyrimidine derivatives, showcasing a method involving the reduction of dihydrothieno pyrimidinones and -2-thiones with sodium borohydride and lithium aluminum hydride. These derivatives were further modified to obtain compounds with lower inhibitory effects against blood platelet aggregation compared to their quinazoline analogs, indicating potential for further pharmaceutical application development (Ishikawa & Yamaguchi, 1980).

Antioxidant Activity

Another research focused on synthesizing N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluating their antioxidant activity. Compounds with electron-donating substituents showed significant radical scavenging activity, highlighting their potential as antioxidant agents (Kotaiah et al., 2012).

Antimicrobial and Antifungal Applications

A study described the preparation of heterocyclic compounds with antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited very good antimicrobial effects against various microbial strains, suggesting applications in surface coatings and printing inks for enhanced microbial resistance (El‐Wahab et al., 2015). Additionally, derivatives of thieno[2,3-d]pyrimidine were synthesized and evaluated for their antifungal activities, indicating their potential use in agricultural fungicides and pharmaceutical antifungals (Konno et al., 1989).

Antitumor and Antithrombotic Potential

Research into 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity against several human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings suggest the derivatives' potential as antitumor agents (Hafez & El-Gazzar, 2017). Additionally, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were identified for their antihypertensive activity, presenting a new avenue for the development of blood pressure-lowering medications (Bennett et al., 1981).

Zukünftige Richtungen

The future directions for the study of “6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the study of their mechanisms of action, and the optimization of their physical and chemical properties .

Wirkmechanismus

Target of Action

The primary target of 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .

Mode of Action

The compound interacts with CDK6 and inhibits its activity . The inhibition of CDK6 disrupts the normal cell cycle and transcription processes, leading to changes in cellular function

Biochemical Pathways

The inhibition of CDK6 affects multiple biochemical pathways. As CDK6 is involved in cell cycle regulation, its inhibition can lead to cell cycle arrest . This can have downstream effects on cellular proliferation and growth .

Result of Action

The inhibition of CDK6 by this compound can lead to antitumor activities . The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Eigenschaften

IUPAC Name |

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c1-9-7-11-12(14-8-15-13(11)17-9)16-10-5-3-2-4-6-10;/h2-8H,1H3,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBIRSYWXJEQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

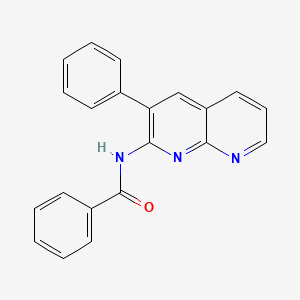

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)

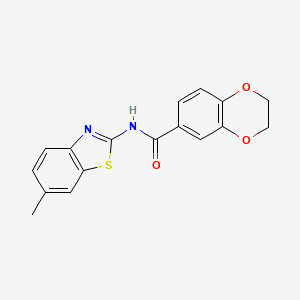

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

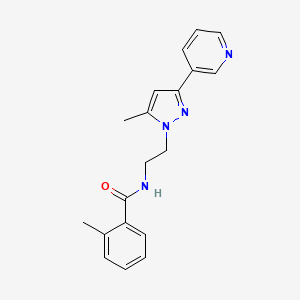

![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)